3-(Propylamino)cyclobutane-1-carboxylic acid
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Overview
Description
3-(Propylamino)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is a cyclobutane derivative, characterized by a propylamino group attached to the cyclobutane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylamino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with propylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Propylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The propylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-(Propylamino)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Propylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylamino)cyclobutane-1-carboxylic acid
- 3-(Ethylamino)cyclobutane-1-carboxylic acid
- 3-(Butylamino)cyclobutane-1-carboxylic acid
Uniqueness
3-(Propylamino)cyclobutane-1-carboxylic acid is unique due to its specific propylamino group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(propylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-9-7-4-6(5-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
RNFKXTRZRIAKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CC(C1)C(=O)O |
Origin of Product |
United States |
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